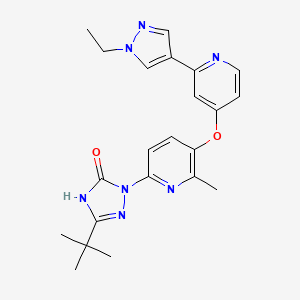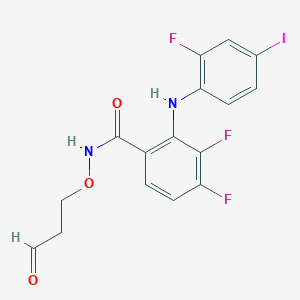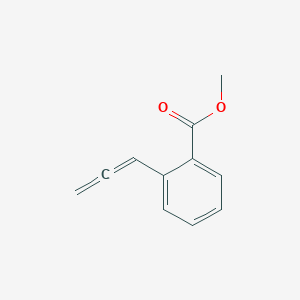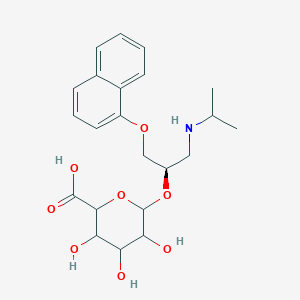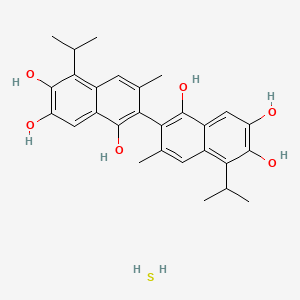![molecular formula C27H26BrNO7 B15145827 Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMLD010509 is a small-molecule compound known for its potent inhibitory activity against the oncogenic translation program, particularly in multiple myeloma cells. It is a rocaglate natural product that has shown significant promise in scientific research due to its ability to selectively inhibit key oncoproteins such as MYC, MDM2, CCND1, MAF, and MCL-1 .
Méthodes De Préparation
The synthesis of CMLD010509 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The compound is typically synthesized through a customized process that involves the use of specific reagents and conditions. For example, the preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300, Tween 80, and deionized water .
Analyse Des Réactions Chimiques
CMLD010509 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of CMLD010509, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
CMLD010509 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used in studies related to the inhibition of translation initiation and the investigation of oncogenic pathways.
Biology: CMLD010509 is employed in research on multiple myeloma and other cancers, where it has shown efficacy in reducing tumor burden and inducing apoptosis in cancer cells
Mécanisme D'action
CMLD010509 exerts its effects by inhibiting the oncogenic translation program, which is crucial for the growth and survival of multiple myeloma cells. The compound selectively depletes short-lived proteins that are key to cancer cell proliferation, such as MYC, MDM2, CCND1, MAF, and MCL-1. It achieves this through an eIF4E phosphorylation-independent mechanism, leading to the activation of caspase-3 and caspase-7 and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
CMLD010509 is unique in its high specificity and potency as an inhibitor of the oncogenic translation program. Similar compounds include other rocaglate derivatives and inhibitors of translation initiation. CMLD010509 stands out due to its low IC50 values for multiple myeloma cell lines and its ability to induce apoptosis without significant cytotoxicity to normal cells . Other similar compounds include:
Rocaglamide: Another rocaglate derivative with similar inhibitory activity.
Silvestrol: A natural product that inhibits translation initiation but with different molecular targets.
Hippuristanol: An inhibitor of eIF4A, another component of the translation initiation complex.
CMLD010509’s unique mechanism of action and high specificity make it a promising candidate for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H26BrNO7 |
|---|---|
Poids moléculaire |
556.4 g/mol |
Nom IUPAC |
(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1 |
Clé InChI |
VVCMGKRXILWBQB-PXIJUOARSA-N |
SMILES isomérique |
COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


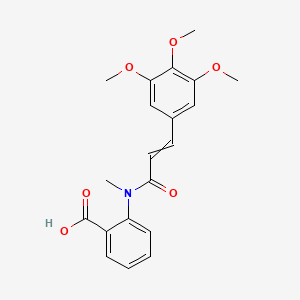
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)

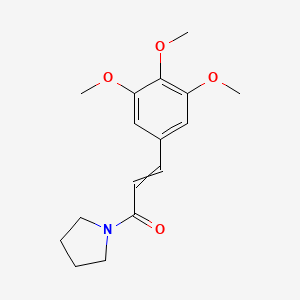

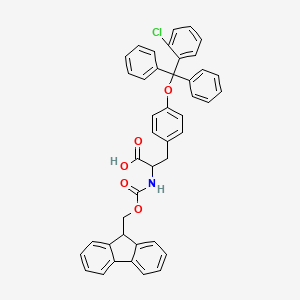
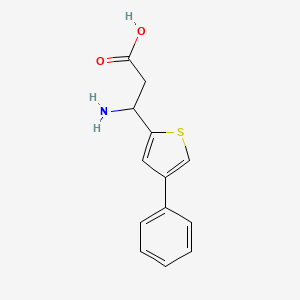
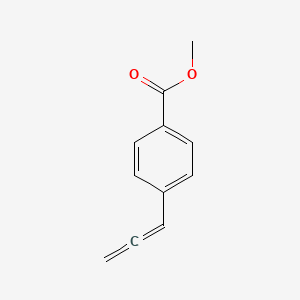
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
